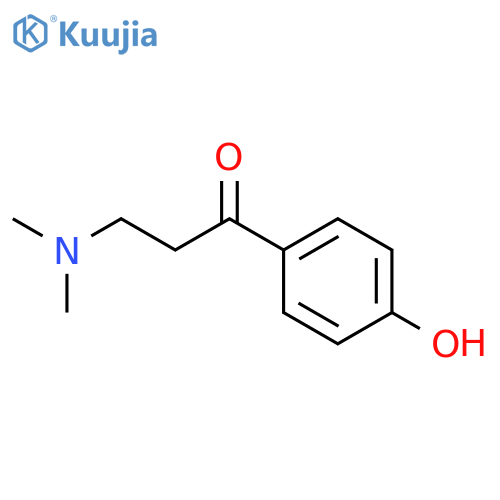Cas no 35076-36-9 (3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one)

35076-36-9 structure
商品名:3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
- 3-dimethylamino-1-(4-hydroxy-phenyl)-propan-1-one
- 4-(3-Dimethylamino-propionyl)-phenol
- AC1L44G1
- CBDivE_008092
- CBMicro_021277
- CTK1B7233
- Oprea1_683285
- STOCK2S-14057
- 3-(Dimethylamino)-1-(4-hydroxyphenyl)-1-propanone
- MFCD01461072
- STK759203
- DB-330817
- 35076-36-9
- AKOS005615578
- DTXSID80276786
- SCHEMBL11270329
- SY288308
- AMY32354
- A874785
-
- MDL: MFCD01461072
- インチ: InChI=1S/C11H15NO2/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3
- InChIKey: PWLQUVMOVTVBEH-UHFFFAOYSA-N
- ほほえんだ: CN(C)CCC(=O)C1=CC=C(C=C1)O
計算された属性
- せいみつぶんしりょう: 193.11035
- どういたいしつりょう: 193.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 40.54
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120669-1g |
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |
35076-36-9 | 95% | 1g |
$339.50 | 2023-09-02 | |
| eNovation Chemicals LLC | Y0988339-5g |
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |
35076-36-9 | 95% | 5g |
$1000 | 2024-08-02 | |
| Alichem | A019120669-5g |
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |
35076-36-9 | 95% | 5g |
$1212.75 | 2023-09-02 | |
| A2B Chem LLC | AF89767-2.5g |
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |
35076-36-9 | 97% | 2.5g |
$612.00 | 2024-04-20 | |
| Crysdot LLC | CD12080265-5g |
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |
35076-36-9 | 95+% | 5g |
$831 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1189197-1g |
3-(Dimethylamino)-1-(4-hydroxyphenyl)-1-propanone |
35076-36-9 | 95% | 1g |
$345 | 2023-09-01 | |
| eNovation Chemicals LLC | Y0988339-5g |
3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |
35076-36-9 | 95% | 5g |
$1000 | 2025-02-19 | |
| eNovation Chemicals LLC | Y0988339-5g |
3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |
35076-36-9 | 95% | 5g |
$1000 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535942-1g |
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |
35076-36-9 | 98% | 1g |
¥2856.00 | 2024-05-17 | |
| Ambeed | A693710-1g |
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |
35076-36-9 | 95+% | 1g |
$310.0 | 2024-04-19 |
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one 関連文献
-
1. Water
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
35076-36-9 (3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one) 関連製品
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 4770-00-7(3-cyano-4-nitroindole)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:35076-36-9)3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

清らかである:99%
はかる:1g
価格 ($):279.0